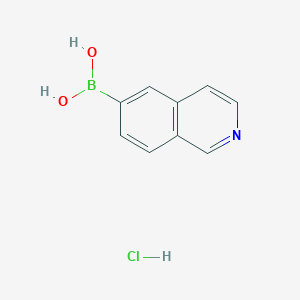

Isoquinolin-6-ylboronic acid hydrochloride

CAS No.: 1236031-63-2

Cat. No.: VC2705429

Molecular Formula: C9H9BClNO2

Molecular Weight: 209.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236031-63-2 |

|---|---|

| Molecular Formula | C9H9BClNO2 |

| Molecular Weight | 209.44 g/mol |

| IUPAC Name | isoquinolin-6-ylboronic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H8BNO2.ClH/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;/h1-6,12-13H;1H |

| Standard InChI Key | MKNBRFWRIQVMGU-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl |

| Canonical SMILES | B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl |

Introduction

Chemical Identity and Structure

Isoquinolin-6-ylboronic acid hydrochloride is identified by the CAS registry number 1236031-63-2. The compound has a molecular formula of C9H9BClNO2 and a molecular weight of 209.44 g/mol . Structurally, it consists of an isoquinoline core with a boronic acid group (-B(OH)2) positioned at the 6-position of the isoquinoline ring system. The nitrogen atom in the isoquinoline ring is protonated and forms a salt with a chloride counterion.

The compound is also known by several synonyms including "Isoquinoline-6-boronic Acid Hydrochloride" and "Boronic acid, B-6-isoquinolinyl-, hydrochloride (1:1)" . It exists in various forms, including a pentahydrate version (Isoquinolin-6-ylboronic acid hydrochloride pentahydrate) .

The related free base form, Isoquinolin-6-ylboronic acid (CAS: 899438-92-7), has a molecular formula of C9H8BNO2 and a molecular weight of 172.98 g/mol . This relationship is important as the hydrochloride salt generally offers improved stability and solubility characteristics compared to the free base.

Physical and Chemical Properties

The physical and chemical properties of Isoquinolin-6-ylboronic acid hydrochloride are summarized in the following table:

Applications in Organic Synthesis

Isoquinolin-6-ylboronic acid hydrochloride serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Cross-Coupling Reactions

The boronic acid functional group enables efficient carbon-carbon bond formation through coupling reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of carbon-carbon bonds. This reactivity makes it extremely useful for:

-

Construction of complex organic molecules with the isoquinoline scaffold

-

Formation of biaryl compounds

-

Introduction of the isoquinoline moiety into larger molecular structures

The specificity of the boronic acid position at C-6 allows for selective functionalization at this position, making it a precision tool in synthetic organic chemistry.

Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship Studies

Research indicates that modifications at the 6-position of isoquinoline derivatives can significantly impact their biological activity. Structure-activity relationship (SAR) studies have revealed important insights about substitutions at this position:

-

Compounds with electron-donating groups at the 6-position showed enhanced antiproliferative activity against certain cancer cell lines .

-

Simplified, less bulky electron-donating substituents at the 6-position were more favorable for biological activity than larger steric moieties .

-

Moving substituents from the 6-position to the 7-position of the isoquinoline core often resulted in loss of activity, highlighting the critical importance of the 6-position .

These findings demonstrate why Isoquinolin-6-ylboronic acid hydrochloride is valuable in medicinal chemistry—it allows precise modification at a position known to be crucial for biological activity.

| Specification | Details | References |

|---|---|---|

| Purity | ≥97% (where specified) | |

| Available Forms | Standard and pentahydrate | |

| Package Sizes | Typically 1g, 5g | |

| Product Family | Protein Degrader Building Blocks |

Comparison with Related Compounds

Isoquinolin-6-ylboronic acid hydrochloride has several related compounds that differ in structure or chemical properties:

-

Isoquinolin-6-ylboronic acid (CAS: 899438-92-7): The free base form, lacking the hydrochloride salt .

-

Isoquinoline derivatives with different substitution patterns at the 6-position, which exhibit varying biological activities .

-

Other heterocyclic boronic acids, which share similar reactivity patterns but differ in the core heterocyclic structure.

The uniqueness of Isoquinolin-6-ylboronic acid hydrochloride lies in its specific structure, which combines the reactivity of the boronic acid group with the pharmacological potential of the isoquinoline scaffold, all enhanced by the improved stability and solubility conferred by the hydrochloride salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume